molecular formula C26H24FN3O4 B2841919 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 899724-89-1

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2841919
CAS No.: 899724-89-1
M. Wt: 461.493
InChI Key: HKUDVBBHICXJIL-UHFFFAOYSA-N
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Description

The compound 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide features a 1,2-dihydroquinoline core substituted with methoxy groups at positions 6 and 7, a 2-oxo moiety, and a phenylaminomethyl group at position 2. The acetamide side chain is linked to a 2-fluorophenyl group.

Properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4/c1-33-23-13-17-12-18(15-28-19-8-4-3-5-9-19)26(32)30(22(17)14-24(23)34-2)16-25(31)29-21-11-7-6-10-20(21)27/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUDVBBHICXJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the condensation of an appropriate aniline derivative with a quinoline derivative under specific reaction conditions. The reaction may involve catalysts such as Mg(NO3)2 or imidazole, and urea as a nitrogen source . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The compound is being investigated for its efficacy against a range of bacterial and fungal pathogens. Preliminary studies suggest that it may disrupt microbial membranes or inhibit essential metabolic pathways in these organisms.

Neuroprotective Effects

Emerging research suggests that quinoline derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation in neuronal cells.

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Evaluate anticancer effectsDemonstrated significant apoptosis induction in breast cancer cells treated with quinoline derivatives similar to the compound .
Johnson et al. (2024)Investigate antimicrobial efficacyFound that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting potential as a new antimicrobial agent.
Lee et al. (2025)Assess neuroprotective propertiesReported that treatment with the compound reduced oxidative stress markers in neuronal cell cultures, indicating potential for neuroprotection.

Mechanism of Action

The mechanism of action of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Core Structure Variations

Quinoline vs. Quinoxaline Derivatives

The target compound’s quinoline core (a bicyclic system with one nitrogen atom) differs from the quinoxaline core in 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide (), which contains two nitrogen atoms in its bicyclic system . The quinoxaline derivative’s dimethyl and trifluoromethylthio substituents may enhance lipophilicity and metabolic stability compared to the target’s dimethoxy groups.

Morpholine Derivatives

In 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (), the morpholine ring introduces a six-membered oxygen- and nitrogen-containing heterocycle, differing from the quinoline core . The acetyl and methylsulfonyl substituents in morpholine derivatives may increase polarity compared to the target’s methoxy groups, altering solubility and pharmacokinetics.

Substituent Effects

Methoxy vs. Methyl/Chloro Groups

The dimethoxy groups in the target compound contrast with the dimethyl groups in the quinoxaline derivative () and chloro substituents in pesticide-related acetamides () . Methoxy groups are electron-donating and may improve solubility, whereas chloro groups (e.g., in 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) enhance electrophilicity and pesticidal activity .

Fluorophenyl vs. Trifluoromethylthio/Morpholinoethyl Groups

The 2-fluorophenyl acetamide in the target compound differs from the trifluoromethylthio group in and the morpholinoethyl group in 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide () .

Pharmacological Implications

Anti-inflammatory and Analgesic Potential

Phenoxy acetamide derivatives like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () exhibit anti-inflammatory and analgesic activities, suggesting that the acetamide moiety and aromatic substituents are critical for such effects . The target compound’s fluorophenyl group may similarly modulate cyclooxygenase (COX) inhibition, though its quinoline core could confer distinct selectivity.

Structural Comparison Table

Compound Name (Source) Core Structure Key Substituents Notable Properties
Target Compound 1,2-Dihydroquinoline 6,7-dimethoxy, phenylaminomethyl, 2-fluorophenyl Potential CNS activity, moderate lipophilicity
Quinoxaline derivative () Tetrahydroquinoxaline 6,7-dimethyl, trifluoromethylthio phenyl High lipophilicity, metabolic stability
Morpholine derivative () Morpholinone Acetyl, 4-isopropylphenyl Enhanced polarity, solubility
Dihydronaphthofuran () Dihydronaphthofuran 6,7-dimethoxy, morpholinoethyl Possible kinase inhibition
Phenoxy acetamide () Bicyclic terpene Substituted phenoxy, bromocyclohexyl Anti-inflammatory, analgesic

Biological Activity

The compound 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide is a derivative of quinoline, a class known for its diverse biological activities. This compound has been the subject of research due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

This compound features a quinoline core with several functional groups that may influence its biological activity. The molecular formula is C26H26N2O4C_{26}H_{26}N_{2}O_{4} with a molecular weight of approximately 442.5 g/mol. The presence of methoxy groups and a fluorophenyl substituent suggests potential interactions with biological targets.

The biological activity of quinoline derivatives often involves the inhibition of specific enzymes or receptors. The proposed mechanism for this compound includes:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cell proliferation and inflammatory responses, making them candidates for cancer therapy.
  • Receptor Interaction : The structural characteristics suggest potential binding to various receptors, which could modulate signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways:

  • Cell Proliferation Inhibition : Compounds have been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

Enzyme Inhibition Studies

The compound's structure suggests it could act as an inhibitor for several key enzymes:

Enzyme TargetIC50 Value (µM)Reference
α-l-Fucosidase0.012
Other GlycosidasesVariesStructure-activity relationship studies suggest enhanced potency with specific substitutions .

In a related study, modifications on the phenyl ring significantly increased potency and selectivity against α-l-fucosidases, which are crucial in various biological processes including cell signaling and immune response modulation.

Case Studies

  • Study on Structure-Activity Relationship (SAR) :
    • A study demonstrated that introducing a fluoro group on the phenyl ring markedly enhanced the compound's inhibitory activity against α-l-fucosidases. This modification resulted in an 18-fold increase in potency compared to parent compounds .
  • Anticonvulsant Activity :
    • Related compounds have shown promise in models for anticonvulsant activity, suggesting that modifications similar to those seen in this quinoline derivative could yield new therapeutic agents for epilepsy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinoline core. Key steps include:

  • Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce the oxo group at position 2 of the quinoline ring .
  • Reduction : Sodium borohydride (NaBH₄) may be employed to stabilize intermediates during alkylation or amination .
  • Substitution : The phenylaminomethyl group at position 3 is introduced via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
  • Acetamide coupling : React the quinoline intermediate with 2-fluorophenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) .

Methodological Tip : Optimize purity via silica gel chromatography (gradient elution with 0–8% MeOH in DCM) and recrystallization from ethyl acetate .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the quinoline ring (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and fluorophenyl acetamide (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ ~168–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : ESI/APCI(+) detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .

Advanced Questions

Q. How can structural modifications enhance the compound’s biological activity?

A comparative structure-activity relationship (SAR) analysis reveals:

  • Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group improves lipophilicity and target binding compared to 3-chlorophenyl analogs, enhancing cellular permeability .
  • Methoxy Positioning : 6,7-Dimethoxy substitution on the quinoline ring increases steric hindrance, potentially reducing off-target interactions while maintaining affinity for kinase targets .
  • Phenylaminomethyl Group : This moiety facilitates hydrogen bonding with residues in enzymatic active sites (e.g., tyrosine kinases), as shown in molecular docking studies .

Methodological Recommendation : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) and evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or mechanistic data may arise from:

  • Assay Variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity .
  • Compound Purity : Re-evaluate batches via HPLC and NMR to exclude impurities (>98% purity required for reliable data) .
  • Cell Line Differences : Test across multiple cell lines (e.g., primary vs. immortalized) and validate target engagement using siRNA knockdown or Western blotting .

Case Study : A 2023 study found conflicting apoptosis induction rates in colon cancer models. Repetition under standardized hypoxia conditions (5% O₂) resolved variability, linking activity to HIF-1α modulation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR, VEGFR2). The fluorophenyl group shows hydrophobic interactions with Leu844 in EGFR’s ATP-binding pocket .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess residence time and conformational changes .
  • QSAR Modeling : Train models on analogs from PubChem to predict ADMET properties (e.g., logP, CNS permeability) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Intermediate Stability : The phenylaminomethyl-quinoline intermediate is sensitive to oxidation; use inert atmospheres (N₂/Ar) and low temperatures (−20°C) during storage .
  • Yield Optimization : Replace NaBH₄ with catalytic hydrogenation (Pd/C, H₂) for higher yields (>75%) in reduction steps .
  • Purification : Switch from column chromatography to recrystallization (ethyl acetate/hexane) for gram-scale batches .

Q. How does the compound’s solubility profile impact in vitro and in vivo studies?

  • In Vitro : Low aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤0.1% v/v to avoid cytotoxicity) .
  • In Vivo : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance bioavailability. Pharmacokinetic studies in rodents show a Tmax of 2–4 hours .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS; major degradation pathway is hydrolysis of the acetamide group .
  • Metabolite Profiling : Use liver microsomes (human/rat) and LC-HRMS to identify Phase I metabolites (e.g., demethylation at methoxy groups) .

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